2-{4-[(4-chlorophenyl)sulfamoyl]-2-methylphenoxy}-N-[2-(morpholin-4-yl)ethyl]acetamide
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Overview
Description
2-{4-[(4-chlorophenyl)sulfamoyl]-2-methylphenoxy}-N-[2-(morpholin-4-yl)ethyl]acetamide is a synthetic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a chlorophenyl group, a sulfamoyl group, and a morpholinyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-chlorophenyl)sulfamoyl]-2-methylphenoxy}-N-[2-(morpholin-4-yl)ethyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorophenylsulfonamide with 2-methylphenol in the presence of a base to form the phenoxy intermediate. This intermediate is then reacted with 2-(morpholin-4-yl)ethylamine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency. The use of continuous flow reactors and other advanced technologies can also be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-chlorophenyl)sulfamoyl]-2-methylphenoxy}-N-[2-(morpholin-4-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[(4-chlorophenyl)sulfamoyl]-2-methylphenoxy}-N-[2-(morpholin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-[(pyridin-4-yl)methyl]acetamide
- N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide
- N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide
Uniqueness
2-{4-[(4-chlorophenyl)sulfamoyl]-2-methylphenoxy}-N-[2-(morpholin-4-yl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H26ClN3O5S |
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Molecular Weight |
468.0 g/mol |
IUPAC Name |
2-[4-[(4-chlorophenyl)sulfamoyl]-2-methylphenoxy]-N-(2-morpholin-4-ylethyl)acetamide |
InChI |
InChI=1S/C21H26ClN3O5S/c1-16-14-19(31(27,28)24-18-4-2-17(22)3-5-18)6-7-20(16)30-15-21(26)23-8-9-25-10-12-29-13-11-25/h2-7,14,24H,8-13,15H2,1H3,(H,23,26) |
InChI Key |
NOVRFUCTKQLVAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)OCC(=O)NCCN3CCOCC3 |
Origin of Product |
United States |
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